molecular formula C21H23N3O4S B2574085 N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955628-65-6

N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2574085
CAS No.: 955628-65-6
M. Wt: 413.49
InChI Key: BCPISDDADWOEKC-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition

A study focused on the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including structures similar to the compound . These compounds were investigated for their inhibitory effects on human carbonic anhydrase isoforms. The newly synthesized compounds showed significant inhibition in low micromolar and nanomolar ranges, highlighting their potential as therapeutic agents in conditions where carbonic anhydrase activity modulation is beneficial (Ulus et al., 2016).

Electrochemical C–H Thiolation

Another study reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process facilitates the synthesis of benzothiazoles from N-(hetero)arylthioamides, offering a novel approach to creating structures akin to the subject compound, thus expanding its utility in pharmaceuticals and organic materials (Qian et al., 2017).

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a structural resemblance to the compound , demonstrated promising antibacterial activity. The study underscores the potential of these novel compounds, including the subject compound, as antibacterial agents, particularly against resistant bacterial strains (Palkar et al., 2017).

Synthesis and Evaluation as Anticancer Agents

A study on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed significant anticancer activities. This research presents the compound and its analogs as potential anticancer agents, showcasing the importance of structural innovation in drug discovery (Gomha et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-[4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-12-3-2-8-24(10-12)20(26)14-5-7-17-18(14)22-21(29-17)23-19(25)13-4-6-15-16(9-13)28-11-27-15/h4,6,9,12,14H,2-3,5,7-8,10-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPISDDADWOEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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